(4-Amino-3-(3-fluorophenyl)isothiazol-5-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone
Description
The compound "(4-Amino-3-(3-fluorophenyl)isothiazol-5-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone" is a structurally complex molecule featuring a fluorophenyl-substituted isothiazole core linked to a methoxyphenyl-piperazine moiety via a methanone bridge.
Properties
IUPAC Name |
[4-amino-3-(3-fluorophenyl)-1,2-thiazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2S/c1-28-17-7-3-6-16(13-17)25-8-10-26(11-9-25)21(27)20-18(23)19(24-29-20)14-4-2-5-15(22)12-14/h2-7,12-13H,8-11,23H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWHJUOSYLALHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=C(C(=NS3)C4=CC(=CC=C4)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-Amino-3-(3-fluorophenyl)isothiazol-5-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone is a novel synthetic molecule that has shown significant promise in various biological assays. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound using the National Cancer Institute's (NCI) 60 cancer cell line panel. The compound demonstrated significant cytotoxic effects with a mean GI50 value of approximately 15.72 μM, indicating its potential as an anticancer agent. Notably, it exhibited selective activity against certain cancer types, particularly colon cancer cells (COLO 205), with a selectivity index (SI) of 9.24 .
The mechanism through which this compound exerts its anticancer effects appears to involve the inhibition of key cellular pathways associated with tumor growth and proliferation. Preliminary studies suggest that it may induce apoptosis in cancer cells, although further research is needed to elucidate the precise molecular targets involved.
Biological Activity Summary Table
| Biological Activity | Parameter | Value |
|---|---|---|
| Anticancer Activity | Mean GI50 | 15.72 μM |
| Selectivity Index | COLO 205 | 9.24 |
| Cytotoxicity | Average cell growth inhibition rate | 12.53% |
Case Studies and Research Findings
- Case Study on Antitumor Efficacy : In a controlled study involving various human tumor cell lines, the compound was found to significantly inhibit cell proliferation, supporting its potential as a lead compound for developing new anticancer therapies .
- Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship revealed that modifications to the piperazine ring could enhance biological activity. For instance, derivatives with different substituents on the piperazine exhibited varying levels of cytotoxicity and selectivity towards specific cancer types .
- Inhibition of Tyrosinase : Similar compounds within this chemical class have been shown to inhibit tyrosinase activity, an important enzyme in melanin biosynthesis, suggesting potential applications in treating hyperpigmentation disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Their Properties
The closest analogs in the evidence are halogenated isothiazole-piperazine hybrids. For example:
Compound 4 : 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
Compound 5 : 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
Structural and Functional Insights
Halogen Substitution Effects: Chlorine (Cl) vs. Fluorine (F): Compounds 4 and 5 are isostructural but exhibit minor packing adjustments due to halogen size differences (Cl: 1.81 Å vs. F: 1.47 Å van der Waals radii). 3-Fluorophenyl vs.
Piperazine Modifications :
- The 3-methoxyphenyl group in the target compound’s piperazine moiety contrasts with unsubstituted or halogenated aryl groups in analogs. Methoxy groups (-OCH3) enhance lipophilicity and may improve blood-brain barrier penetration compared to halogens .
Isothiazole Core: The 4-amino-3-aryl substitution on the isothiazole ring is conserved across analogs.
Hypothetical Pharmacological Profile
While direct evidence is lacking, the target compound’s structure aligns with known bioactive scaffolds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
